molecular formula C13H15N3O B14811965 2,2-Dimethyl-N-[1,8]naphthyridin-3-yl-propionamide

2,2-Dimethyl-N-[1,8]naphthyridin-3-yl-propionamide

Cat. No.: B14811965
M. Wt: 229.28 g/mol
InChI Key: LTBTTYZJXJHRFS-UHFFFAOYSA-N
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Description

. This compound is a member of the quinoxaline family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-sec-Butyl-2-quinoxalinecarboxamide typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of quinoxaline-2-carboxylic acid with sec-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-sec-Butyl-2-quinoxalinecarboxamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The quinoxaline ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Quinoxaline-2-carboxylic acid derivatives.

    Reduction: Quinoxaline-2-amine derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

N-sec-Butyl-2-quinoxalinecarboxamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-sec-Butyl-2-quinoxalinecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-sec-Butyl-2-quinoxalinecarboxamide: can be compared with other quinoxaline derivatives such as:

  • Quinoxaline-2-carboxylic acid
  • Quinoxaline-2-amine
  • N-alkyl quinoxalinecarboxamides

These compounds share similar structural features but differ in their functional groups and biological activitiesN-sec-Butyl-2-quinoxalinecarboxamide is unique due to its specific sec-butyl substitution, which can influence its chemical reactivity and biological properties .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2,2-dimethyl-N-(1,8-naphthyridin-3-yl)propanamide

InChI

InChI=1S/C13H15N3O/c1-13(2,3)12(17)16-10-7-9-5-4-6-14-11(9)15-8-10/h4-8H,1-3H3,(H,16,17)

InChI Key

LTBTTYZJXJHRFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=C2C(=C1)C=CC=N2

Origin of Product

United States

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